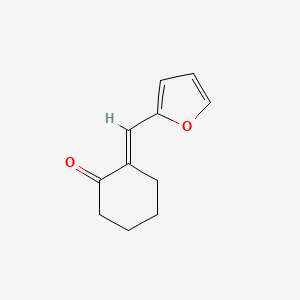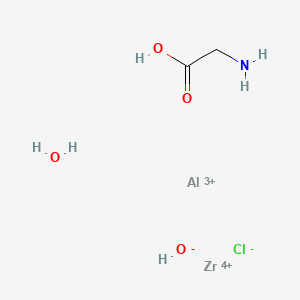
Iodate de calcium monohydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium iodate monohydrate is a useful research compound. Its molecular formula is CaI2O6 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality Calcium iodate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium iodate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Croissance et caractérisation des cristaux
L'iodate de calcium monohydraté est utilisé dans la synthèse de monocristaux par une technique de gel. Ces cristaux sont importants pour leurs applications dans la technologie de l'état solide et du laser. La croissance des cristaux par cette méthode est avantageuse pour les substances qui se décomposent avant leur point de fusion et qui sont peu solubles dans l'eau {svg_1}.
Propriétés optiques non linéaires
La nature non centrosymétrique des cristaux d'iodate de calcium monohydraté fait qu'ils présentent des propriétés optiques non linéaires proéminentes. Ceci est significatif pour les applications en photonique, telles que la conversion de fréquence et la commutation optique {svg_2}.
Applications piézoélectriques
Les cristaux d'iodate de calcium monohydraté présentent également des propriétés piézoélectriques, qui sont utiles dans divers dispositifs électroniques. Les matériaux piézoélectriques peuvent convertir les contraintes mécaniques en énergie électrique et vice versa, ce qui les rend précieux dans les capteurs et les actionneurs {svg_3}.
Analyse thermique
Le composé est soumis à des techniques d'analyse thermique telles que l'ATG (analyse thermogravimétrique) et l'ATD (analyse thermique différentielle). Ces méthodes aident à comprendre la stabilité thermique et les schémas de décomposition du matériau, ce qui est crucial pour son utilisation dans les applications à haute température {svg_4}.
Supplémentation en iode
L'iodate de calcium monohydraté sert de complément d'iode dans l'alimentation animale. C'est un oxydant qui peut agir comme un antiseptique et un désodorisant, et il est utilisé dans la fabrication de désinfectants {svg_5}.
Mécanisme D'action
Target of Action
Calcium iodate monohydrate, also known as calcium diiodate hydrate, is primarily used as a source of iodine . It is often used as an iodine supplement in chicken feed . The primary target of this compound is the thyroid gland, which requires iodine to produce thyroid hormones .
Mode of Action
Calcium iodate monohydrate provides a source of iodine, which is an essential nutrient for many organisms, including humans . Once ingested, it dissociates into calcium and iodate ions. The iodate ions are reduced to iodide in the gut before being absorbed into the bloodstream . The iodide ions are then taken up by the thyroid gland and incorporated into thyroid hormones .
Biochemical Pathways
The iodide ions provided by calcium iodate monohydrate are crucial for the synthesis of thyroid hormones, thyroxine (T4), and triiodothyronine (T3) . These hormones play vital roles in regulating metabolic processes in the body, including growth, development, and energy expenditure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium iodate monohydrate are primarily influenced by its solubility in water . After ingestion, it is absorbed in the gut and distributed throughout the body via the bloodstream . The iodide ions are primarily taken up by the thyroid gland, while the calcium ions are distributed to various tissues in the body . Excess iodide ions are excreted in the urine .
Result of Action
The primary result of calcium iodate monohydrate’s action is the provision of iodide ions for the synthesis of thyroid hormones . These hormones are crucial for normal growth and development, and they help regulate the body’s metabolic rate . A deficiency in iodine can lead to conditions such as goiter and hypothyroidism .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Calcium iodate monohydrate is known to exhibit prominent nonlinear optical properties and piezoelectric properties
Molecular Mechanism
. Further studies are required to understand its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.Temporal Effects in Laboratory Settings
In laboratory settings, calcium iodate monohydrate has been successfully grown into single crystals using a simple gel technique . The crystals were found to have different morphologies and qualities, including opaque, translucent, and transparent
Propriétés
IUPAC Name |
calcium;diiodate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2HIO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRUHLVRPQAJF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2I2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-32-0 |
Source


|
| Record name | Calcium iodate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of calcium iodate monohydrate?
A1: Calcium iodate monohydrate crystallizes in a structure where distorted CaO₈ quadratic antiprisms form the basic building blocks. [] Iodate ions (IO₃⁻) arrange themselves in layers parallel to the (100) plane, exhibiting relatively short interionic I...O distances of 2.90 Å and 3.02 Å. [] Water molecules within the structure are trigonally planar coordinated, interacting with two iodate ions and one calcium ion (Ca²⁺). This coordination creates asymmetric hydrogen bonds of varying strengths between the water molecules and the neighboring iodate ions. []
Q2: How does the presence of hydrogen bonding affect the properties of calcium iodate monohydrate?
A2: The asymmetric hydrogen bonds formed between water molecules and iodate ions significantly influence the structural stability and properties of calcium iodate monohydrate. [] These bonds contribute to the crystal's overall lattice energy and influence its physical characteristics, such as solubility and thermal stability. Neutron diffraction studies have revealed a non-random distribution of hydrogen atoms within the structure, further highlighting the importance of hydrogen bonding in this material. []
Q3: What crystal morphologies of calcium iodate monohydrate have been observed, and how were they obtained?
A3: Researchers have successfully grown single crystals of calcium iodate monohydrate using the silica gel technique. [, ] This method allows for controlled crystal growth, resulting in various morphologies including prismatic, prismatic pyramidal, needle-shaped, and hopper crystals. [] Furthermore, the incorporation of impurities like copper and iron ions during the growth process has been shown to influence the resulting crystal morphology. [, ]
Q4: What analytical techniques are commonly employed to characterize calcium iodate monohydrate?
A4: Characterization of calcium iodate monohydrate relies on a combination of techniques. X-ray powder diffraction is utilized to determine cell parameters and analyze the crystal structure. [, ] Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecules within the crystal lattice, offering information about the presence and nature of chemical bonds. [] Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of the compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)







